molecular formula C6H4INO3 B1296312 2-Iodo-4-nitrophenol CAS No. 89487-91-2

2-Iodo-4-nitrophenol

Cat. No. B1296312
CAS RN: 89487-91-2
M. Wt: 265.01 g/mol
InChI Key: BKQFOYCEUMVWOW-UHFFFAOYSA-N
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Description

2-Iodo-4-nitrophenol, also known as 4-Hydroxy-3-iodonitrobenzene, is a chemical compound with the empirical formula C6H4INO3 . It has a molecular weight of 265.01 .


Synthesis Analysis

The synthesis of 2-Iodo-4-nitrophenol can be achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-nitrophenol can be represented by the SMILES string Oc1ccc(cc1I)N+=O . The InChI key for this compound is BKQFOYCEUMVWOW-UHFFFAOYSA-N .


Chemical Reactions Analysis

The nitro group in 2-Iodo-4-nitrophenol can undergo reduction reactions to form amines . The iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent .


Physical And Chemical Properties Analysis

2-Iodo-4-nitrophenol is a powder with a melting point of 89-94 °C . It has an assay of ≥98.0% (HPLC) .

Scientific Research Applications

Application 1: Photocatalytic Reduction of 4-Nitrophenol

  • Methods of Application: Ag-doped TiO2 (AT) catalysts were synthesized by liquid impregnation and reduction techniques. These catalysts were then used for the photocatalytic reduction of 4-NP into 4-AP in the presence of NaBH4 .
  • Results or Outcomes: Among the tested catalysts, AT21 prepared by a simple aqueous reduction method showed the highest activity reaching about 98% 4-NP reduction within 10 min .

Application 2: Catalytic Reduction of 4-Nitrophenol

  • Summary of the Application: The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
  • Methods of Application: Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .
  • Results or Outcomes: The review discusses different aspects of model catalytic reduction related to thermodynamics parameters .

Application 3: Iodination of Industrially Important Aromatic Compounds

  • Summary of the Application: Iodination of various industrially and pharmaceutically important substituted aromatics has been achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature .
  • Methods of Application: The method involves the use of NIS and the substrate in a 1:1 ratio in acetic acid, at room temperature . This reaction gave 91–99% yield in 30–240 min .
  • Results or Outcomes: This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

Application 4: Synthesis of Bio-active Materials

  • Summary of the Application: Aromatic iodides, such as 2-Iodo-4-nitrophenol, are important intermediates for the synthesis of various pharmaceutical and bio-active materials .
  • Methods of Application: The specific methods of application can vary widely depending on the specific bio-active material being synthesized .
  • Results or Outcomes: The outcomes also depend on the specific bio-active material being synthesized .

Application 5: Iodination of Industrially Important Aromatic Compounds

  • Summary of the Application: Iodination of various industrially and pharmaceutically important substituted aromatics has been achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature .
  • Methods of Application: The method involves the use of NIS and the substrate in a 1:1 ratio in acetic acid, at room temperature . This reaction gave 91–99% yield in 30–240 min .
  • Results or Outcomes: This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure .

Application 6: Synthesis of Bio-active Materials

  • Summary of the Application: Aromatic iodides, such as 2-Iodo-4-nitrophenol, are important intermediates for the synthesis of various pharmaceutical and bio-active materials .
  • Methods of Application: The specific methods of application can vary widely depending on the specific bio-active material being synthesized .
  • Results or Outcomes: The outcomes also depend on the specific bio-active material being synthesized .

Safety And Hazards

2-Iodo-4-nitrophenol is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing dust and to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-iodo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQFOYCEUMVWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00301140
Record name 2-iodo-4-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-nitrophenol

CAS RN

89487-91-2
Record name 89487-91-2
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Record name 2-iodo-4-nitrophenol
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Record name 2-Iodo-4-nitrophenol
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